molecular formula C13H14F3N5O B2741873 5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide CAS No. 443113-85-7

5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide

Cat. No.: B2741873
CAS No.: 443113-85-7
M. Wt: 313.284
InChI Key: LIISYXCBNWCSGZ-UHFFFAOYSA-N
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Description

5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the trifluoromethyl group in the phenyl ring enhances the compound’s stability and biological activity, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit pak (p21-activated kinase) activity . PAKs are critical regulators of cellular processes, including cell morphology, motility, survival, gene expression, and cell cycle progression.

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets through inhibition . Inhibition typically involves the compound binding to its target, which prevents the target from performing its usual function.

Biochemical Pathways

The inhibition of pak can affect a variety of cellular processes, including those involved in cell morphology, motility, survival, gene expression, and cell cycle progression .

Result of Action

Similar compounds have been found to display growth inhibition on certain cancer cell lines , suggesting potential anticancer activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization reactions to form the triazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide lies in its specific structure, which combines the triazole ring with a trifluoromethyl-substituted phenyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N5O/c1-7(2)18-12(22)10-11(17)21(20-19-10)9-5-3-4-8(6-9)13(14,15)16/h3-7H,17H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIISYXCBNWCSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N(N=N1)C2=CC=CC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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